![molecular formula C11H7ClN4O2S B4414859 2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-79-8](/img/structure/B4414859.png)
2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione in lab experiments include its potential as an anticancer and anti-inflammatory agent. Additionally, its synthesis has been optimized to obtain high yields. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of analogs of this compound could also be explored to optimize its properties for medicinal chemistry applications.
Scientific Research Applications
2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the proliferation of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2S/c12-5-3-1-2-4-6(5)16-8-7(19-10(13)14-8)9(17)15-11(16)18/h1-4H,(H2,13,14)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXLXPGFBQTQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159712 | |
Record name | 2-Amino-4-(2-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898131-79-8 | |
Record name | 2-Amino-4-(2-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898131-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(2-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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